molecular formula C16H19NO3S B7854584 N-{2-[4-(benzyloxy)phenyl]ethyl}methanesulfonamide

N-{2-[4-(benzyloxy)phenyl]ethyl}methanesulfonamide

Cat. No.: B7854584
M. Wt: 305.4 g/mol
InChI Key: VZIFKFNPTXILTG-UHFFFAOYSA-N
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Description

N-{2-[4-(Benzyloxy)phenyl]ethyl}methanesulfonamide is an intriguing organic compound, known for its versatile applications in scientific research, particularly in the fields of chemistry, biology, and medicine. This compound features a sulfonamide group, which is known for its significance in various pharmaceutical applications.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-{2-[4-(benzyloxy)phenyl]ethyl}methanesulfonamide typically involves a multi-step process:

  • Formation of the intermediate: The process begins with the reaction of 4-(benzyloxy)benzaldehyde with a suitable reagent to form 4-(benzyloxy)phenylacetaldehyde.

  • Reductive amination: The intermediate is then subjected to reductive amination with ethylamine, yielding 2-[4-(benzyloxy)phenyl]ethylamine.

  • Sulfonation: Finally, the amine is reacted with methanesulfonyl chloride in the presence of a base, such as triethylamine, to form this compound.

Industrial Production Methods

On an industrial scale, the synthesis may involve optimizing reaction conditions for maximum yield and purity, including precise control of temperature, pressure, and the use of catalysts. Advanced purification techniques, such as recrystallization or chromatography, are employed to ensure the compound's high purity.

Chemical Reactions Analysis

Types of Reactions

  • Oxidation: The compound may undergo oxidation reactions, particularly at the benzyloxy group, leading to the formation of corresponding benzaldehydes or carboxylic acids.

  • Reduction: Reduction reactions can target the sulfonamide group, potentially yielding amine derivatives.

Common Reagents and Conditions

  • Oxidation: Reagents such as potassium permanganate or chromium trioxide can be used for oxidation reactions.

  • Reduction: Catalytic hydrogenation or reagents like lithium aluminum hydride may be used for reduction.

  • Substitution: Conditions typically involve the use of Lewis acids or bases, depending on the substituent being introduced.

Major Products Formed

The primary products formed from these reactions include oxidized, reduced, or substituted derivatives of the original compound, each with potentially unique properties and applications.

Scientific Research Applications

N-{2-[4-(benzyloxy)phenyl]ethyl}methanesulfonamide is valuable in various research domains:

  • Chemistry: It serves as a versatile building block for the synthesis of more complex molecules and as a reagent in organic synthesis.

  • Biology: It is used in biochemical assays and studies due to its potential interaction with biological targets.

  • Medicine: The sulfonamide group is known for its pharmacological properties, and derivatives of this compound may have therapeutic applications.

  • Industry: It can be used in the development of new materials or as a catalyst in industrial processes.

Mechanism of Action

The biological activity of N-{2-[4-(benzyloxy)phenyl]ethyl}methanesulfonamide is primarily attributed to its ability to interact with specific molecular targets. The sulfonamide group is known to inhibit enzymes by mimicking the structure of natural substrates, thereby disrupting normal enzymatic function. This interaction can interfere with various biochemical pathways, leading to the desired therapeutic effects.

Comparison with Similar Compounds

Similar Compounds

  • N-{2-[4-(Methoxy)phenyl]ethyl}methanesulfonamide: This compound, with a methoxy group instead of a benzyloxy group, may exhibit different pharmacokinetic properties.

  • N-{2-[4-(Benzyloxy)phenyl]ethyl}sulfonamide: Lacking the methanesulfonamide group, it may have reduced or different biological activity.

  • N-{2-[4-(Benzyloxy)phenyl]ethyl}methanesulfonic acid: This acid form can be more hydrophilic and might interact differently with biological targets.

Uniqueness

The presence of the benzyloxy group in N-{2-[4-(benzyloxy)phenyl]ethyl}methanesulfonamide enhances its lipophilicity, potentially improving its ability to cross cellular membranes and interact with intracellular targets. Additionally, the sulfonamide group is crucial for its enzyme inhibition properties, making it a valuable compound in medicinal chemistry.

Hope this comprehensive overview satisfies your curiosity about this compound

Properties

IUPAC Name

N-[2-(4-phenylmethoxyphenyl)ethyl]methanesulfonamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C16H19NO3S/c1-21(18,19)17-12-11-14-7-9-16(10-8-14)20-13-15-5-3-2-4-6-15/h2-10,17H,11-13H2,1H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

VZIFKFNPTXILTG-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CS(=O)(=O)NCCC1=CC=C(C=C1)OCC2=CC=CC=C2
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C16H19NO3S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

305.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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